molecular formula C6H3BrIN3 B577635 6-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-42-1

6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No. B577635
M. Wt: 323.919
InChI Key: QQRGSZAMEYFXCS-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H3BrIN3 . It has a molecular weight of 323.92 . It is a yellow to brown solid and is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is 1S/C6H3BrIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-iodoimidazo[1,2-a]pyrazine are not detailed in the available literature, compounds with similar structures have been used in various chemical reactions . More research would be needed to provide a detailed analysis of the chemical reactions of this specific compound.


Physical And Chemical Properties Analysis

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a solid compound . It should be stored in a refrigerator under inert gas (nitrogen or Argon) at 2–8 °C . The compound has a density of 2.64 .

Scientific Research Applications

  • “6-Bromo-3-iodoimidazo[1,2-a]pyrazine” is a chemical compound with the CAS Number: 1245644-42-1 . It has a molecular weight of 323.92 .
  • It is typically stored in a refrigerator and has a physical form of a yellow to brown solid .
  • This compound is used in organic syntheses and as pharmaceutical intermediates .
  • Pharmaceutical Intermediates

    • This compound is used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs and their applications would depend on the context of the research being conducted.
  • Organic Synthesis

    • It is used in organic syntheses . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
  • Anticonvulsant Research

    • There is a study that mentions the use of similar compounds in anticonvulsant research . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
  • Kinase Inhibition

    • Pyrrolopyrazine derivatives, which include “6-Bromo-3-iodoimidazo[1,2-a]pyrazine”, have shown activity in kinase inhibition . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases.
  • Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, and Antitumor Activities

    • Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor .
  • Drug Production

    • Nitrogen-containing heterocyclic compounds, such as “6-Bromo-3-iodoimidazo[1,2-a]pyrazine”, have played a key role in drug production . Almost 84% of molecules have at least one N atoms, while 59% have at least one heterocyclic nitrogen .
  • Natural Products

    • Many pyrrolopyrazine derivatives, which include “6-Bromo-3-iodoimidazo[1,2-a]pyrazine”, have been isolated from plants, microbes, soil, marine life, and other sources .
  • Organic Materials

    • Nitrogen-containing heterocycles were employed in different applications such as organic materials .
  • Bioactive Molecules

    • Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities .
  • Kinase Inhibitory

    • 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGSZAMEYFXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718278
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodoimidazo[1,2-a]pyrazine

CAS RN

1245644-42-1
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyrazine
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